



Application Notes and Protocols: ATPase Activity Assay for Cyclothialidine

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Compound of Interest		
Compound Name:	Cyclothialidine B	
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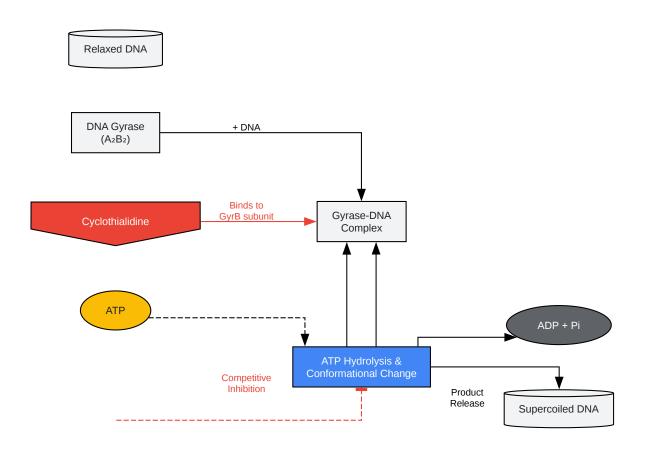
Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclothialidine is a natural product isolated from Streptomyces filipinensis that belongs to a novel class of antibacterial compounds.[1][2] It is a potent and specific inhibitor of bacterial DNA gyrase, an essential type II topoisomerase that catalyzes the negative supercoiling of DNA, a process vital for DNA replication and transcription in bacteria.[1][3][4] The primary mechanism of action for Cyclothialidine is the competitive inhibition of the ATPase activity associated with the B subunit of DNA gyrase (GyrB).[5][6] This document provides detailed protocols for assessing the inhibitory effect of Cyclothialidine on the ATPase activity of DNA gyrase.

Mechanism of Action: Competitive Inhibition of GyrB ATPase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit manages DNA cleavage and re-ligation, while the GyrB subunit contains the ATP-binding site and drives the enzyme's conformational changes through ATP hydrolysis.[6] Cyclothialidine directly targets the GyrB subunit, binding to the same ATP-binding pocket.[1][6] This action competitively inhibits ATP from binding and subsequent hydrolysis, thereby preventing the energy transduction required for the DNA supercoiling reaction.[5][7] Unlike quinolone antibiotics, Cyclothialidine does not induce the formation of a covalent complex between DNA and the GyrA subunit.[5][7] Its binding site is shared with or overlaps that of coumarin antibiotics, such as novobiocin.[8]





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Caption: Mechanism of DNA gyrase inhibition by Cyclothialidine.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of Cyclothialidine has been determined through various biochemical assays. The following table summarizes key quantitative data, demonstrating its high affinity for DNA gyrase.



Parameter	Organism/Enzyme	Value	Reference(s)
IC₅₀ (DNA Supercoiling)	Escherichia coli DNA Gyrase	0.03 μg/mL	[2][9][10]
K _i (ATPase Activity)	Escherichia coli DNA Gyrase	6 nM	[5][7][9]

Experimental Protocols

Two primary assays are used to characterize inhibitors of DNA gyrase: a functional supercoiling assay and a direct ATPase activity assay.

Protocol 1: DNA Gyrase Supercoiling Assay

This assay assesses the overall function of DNA gyrase by measuring its ability to convert relaxed plasmid DNA into its supercoiled form. Inhibition is observed as a decrease in the amount of supercoiled product.

Materials:

- Purified E. coli DNA gyrase (GyrA and GyrB subunits)
- Relaxed circular plasmid DNA (e.g., pBR322)
- 5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
- 10 mM ATP solution
- Cyclothialidine stock solution (in DMSO)
- 2X Stop Buffer/Loading Dye: 10% Sarkosyl, 0.25% bromophenol blue, 50% glycerol.[11]
- Chloroform:isoamyl alcohol (24:1)
- Agarose gel (1%) in TBE buffer with 0.5 μg/mL ethidium bromide

Procedure:



- On ice, prepare a master mix for the required number of reactions. For each 30 μL reaction, combine:
 - 6 μL of 5X DNA Gyrase Assay Buffer
 - 3 μL of 10 mM ATP (for a final concentration of 1 mM)
 - 0.5 μg of relaxed pBR322 plasmid DNA
 - Nuclease-free water to a volume of 26 μL
- Aliquot 26 μL of the master mix into pre-chilled microcentrifuge tubes.
- Add 1 μL of Cyclothialidine at various concentrations (or DMSO for the positive control) to the respective tubes. For a negative control (no enzyme), add 1 μL of DMSO.
- Initiate the reaction by adding 3 μL of pre-diluted DNA gyrase enzyme to all tubes except the negative control. Add 3 μL of enzyme dilution buffer to the negative control tube.
- Mix gently and incubate the reactions at 37°C for 30-60 minutes.[11]
- Terminate the reaction by adding 30 μ L of 2X Stop Buffer/Loading Dye and 30 μ L of chloroform:isoamyl alcohol.
- Vortex briefly and centrifuge to separate the phases.
- Load 20 μL of the upper aqueous phase onto a 1% agarose gel.
- Perform electrophoresis until the relaxed and supercoiled DNA bands are well-separated.
- Visualize the DNA bands under UV light and quantify the band intensity to determine the IC₅₀ value. Supercoiled DNA migrates faster than relaxed DNA.[3]

Protocol 2: Direct ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Method)

This assay directly measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12]



This provides a real-time measurement of enzyme kinetics.

Materials:

- · Purified E. coli DNA gyrase
- Linear pBR322 DNA (as a stimulator of ATPase activity)[12]
- 5X Gyrase ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 5 mM EDTA, 50% (w/v) glycerol.[12]
- ATP solution (30 mM)
- Phosphoenolpyruvate (PEP) solution (80 mM)[12]
- NADH solution (20 mM)[12]
- Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)[12]
- Cyclothialidine stock solution (in DMSO)
- 96-well UV-transparent microplate
- Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

- Prepare an Assay Mix in a microcentrifuge tube. For each 100 μL reaction, combine:
 - 20 μL of 5X Gyrase ATPase Assay Buffer[12]
 - 3 μL of linear pBR322 (1 μg/μL)[12]
 - 1 μL of 80 mM PEP[12]
 - 2 μL of 20 mM NADH[12]
 - 1.5 μL of PK/LDH enzyme mix[12]



- 45.8 μL of nuclease-free water
- Dispense 73.3 μL of the Assay Mix into the wells of a 96-well plate.
- Add 10 μL of Cyclothialidine at various concentrations to the test wells. Add 10 μL of DMSO to the positive control well and 10 μL to a negative control well.
- Add 10 μL of pre-diluted DNA gyrase enzyme to all wells except the negative control. Add 10 μL of enzyme dilution buffer to the negative control well.[12]
- Mix gently and place the plate in the reader. Monitor the absorbance at 340 nm for 5-10 minutes at 25°C to establish a baseline.[12]
- Initiate the gyrase reaction by adding 6.7 μL of 30 mM ATP to all wells.[12]
- Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode (e.g., every 30 seconds for 20-30 minutes).
- Calculate the rate of ATP hydrolysis from the linear portion of the curve (rate of NADH oxidation). The rate is proportional to the ATPase activity.
- Determine the K_i value by analyzing the inhibition at different ATP and Cyclothialidine concentrations using Michaelis-Menten and Lineweaver-Burk plots.

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